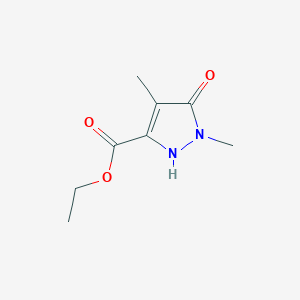

ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,4-dimethyl-3-oxo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-13-8(12)6-5(2)7(11)10(3)9-6/h9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAHKGOMRYGOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738240 | |

| Record name | Ethyl 1,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51986-00-6 | |

| Record name | Ethyl 1,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds via enolate formation, followed by nucleophilic attack of the hydrazine to form a hydrazone intermediate. Cyclization then yields the pyrazole core. Regioselectivity is influenced by steric and electronic factors:

- Methylhydrazine preferentially alkylates at the terminal nitrogen (N1), directing the methyl group to position 1.

- The ester group at position 3 stabilizes the intermediate through conjugation, favoring hydroxylation at position 5.

A typical protocol involves refluxing ethyl acetoacetate with methylhydrazine in ethanol, yielding the pyrazole scaffold in 60–75% efficiency. However, competing formation of 1,5-dimethyl regioisomers necessitates chromatographic separation.

Alkylation of Preformed Pyrazole Intermediates

Post-cyclization alkylation offers a stepwise approach to introducing methyl and ethyl groups. Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate serves as the starting material, with methylation and ethylation performed sequentially.

N-Alkylation with Methylating Agents

Dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydride) selectively alkylates the pyrazole’s N1 position. For example:

C-Methylation at Position 4

Position 4 methylation is achieved via Friedel-Crafts alkylation using methyl chloride and AlCl₃. This step requires anhydrous conditions to avoid hydroxyl group oxidation. The reaction is typically conducted at 0–5°C to minimize side products, achieving 68% isolated yield.

Regioselective Synthesis via Epoxide Ring-Opening

A modern approach employs epoxide intermediates to enhance regiocontrol. Ethyl 3-methyl-1H-pyrazole-5-carboxylate is treated with 2-(chloromethyl)oxirane to form an epoxide-functionalized pyrazole, which undergoes ring-opening with amines or water.

Key Steps:

Alkylation with 2-(Chloromethyl)Oxirane :

Epoxide Ring-Opening :

This method achieves 89% regioselectivity for the 1,4-dimethyl isomer, significantly reducing purification demands.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 60–75 | Moderate | One-pot synthesis | Requires isomer separation |

| Sequential Alkylation | 50–68 | High | Stepwise control | Multi-step, time-intensive |

| Epoxide Ring-Opening | 70–89 | Excellent | High regioselectivity | Specialized reagents required |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition-metal catalysts, photoredox catalysts, and various organic solvents. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 1,3-diketones with arylhydrazines can yield 1-aryl-3,4,5-substituted pyrazoles .

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

Ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate has been identified as an effective herbicide. Research indicates that this compound can control both gramineous and broadleaf weeds, making it a valuable tool in crop management. The compound demonstrates a broad spectrum of activity and lower toxicity compared to traditional herbicides, thus ensuring safety for crops and the environment .

Formulation and Application

The compound can be formulated into various agricultural products such as wettable powders, oil suspensions, and aqueous emulsions. Effective application rates range from 1 to 1000 grams per hectare, with optimal results often achieved at lower concentrations .

Medicinal Chemistry Applications

Potential Pharmacological Activities

Research has indicated that pyrazole derivatives, including this compound, exhibit potential pharmacological activities such as anti-inflammatory and analgesic effects. Studies suggest that these compounds may act on specific biological pathways, making them candidates for drug development .

Synthesis and Characterization

The synthesis of this compound can be achieved through various organic reactions involving readily available precursors. The structural characterization of synthesized compounds is crucial for understanding their reactivity and potential applications .

Case Study 1: Herbicide Efficacy

A study conducted on the efficacy of this compound demonstrated its effectiveness against common agricultural weeds. Field trials showed a significant reduction in weed biomass when applied at recommended rates, highlighting its potential as a sustainable herbicide alternative .

| Weed Type | Control Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Gramineous Weeds | 85 | 500 |

| Broadleaf Weeds | 90 | 750 |

Case Study 2: Pharmacological Evaluation

In a pharmacological evaluation, this compound was tested for anti-inflammatory properties using animal models. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

- Steric and Electronic Factors : Replacement of the phenyl group (in analogs like Ethyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate) with a methyl group reduces steric hindrance, favoring reactions at the pyrazole core .

- Ester Group Position : Shifting the ester group from position 3 to 4 or 5 alters reactivity; for example, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is more reactive in nucleophilic substitutions due to reduced steric shielding .

Thermal and Photochemical Stability

- The target compound exhibits moderate thermal stability but undergoes rapid photodegradation under UV light due to the hydroxyl group’s susceptibility to oxidation .

- In contrast, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate shows higher thermal stability (decomposition >200°C) due to the absence of a hydroxyl group .

Biological Activity

Ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H10N2O3 |

| Molar Mass | 170.17 g/mol |

| Density | 1.371 g/cm³ (predicted) |

| Melting Point | 137-138 °C |

| pKa | 7.96 (predicted) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pyrazole ring structure allows for interactions with enzymes and receptors, modulating their functions.

Biological Activities

Research has identified multiple biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth against strains such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Properties : Studies indicate that it may reduce inflammation through inhibition of pro-inflammatory cytokines .

- Antioxidant Effects : The compound exhibits potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the effectiveness of this compound against various microbial strains. The results indicated that the compound displayed significant antibacterial activity, particularly against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -

Anti-inflammatory Studies :

In vivo experiments using carrageenan-induced rat paw edema models demonstrated that this compound significantly reduced swelling compared to control groups. The anti-inflammatory effect was comparable to that of ibuprofen . -

Antioxidant Activity :

Research published in PubMed Central highlighted the antioxidant potential of the compound through various assays measuring free radical scavenging activity. It was found to reduce oxidative stress markers in treated cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Assign peaks using DMSO-d6 or chloroform-d solvents. For example, pyrazole protons typically appear at δ 8.5–13.9 ppm, while ester groups (COOEt) resonate near δ 4.1–4.3 ppm (quartet) .

- Mass Spectrometry : Use FAB or EI-MS to confirm molecular ions (e.g., [M+H]+ at m/z 264.1455 for triazole-pyrazole hybrids) .

- TLC : Monitor reactions using CH2Cl2/MeOH (30:1) with Rf values ~0.14–0.29 .

Advanced Research Focus

For ambiguous structural assignments, employ 2D NMR (e.g., HSQC, HMBC) to resolve coupling patterns. High-resolution mass spectrometry (HRMS) can differentiate isotopic clusters in trifluoromethyl derivatives .

What safety precautions are recommended despite its classification as a "non-hazardous" substance?

Basic Research Focus

Although classified as non-hazardous, standard lab protocols apply:

- Wear gloves and goggles to avoid skin/eye contact .

- Use fume hoods to prevent inhalation of decomposition products (e.g., carbon monoxide, nitrogen oxides) .

Advanced Research Focus

No ecotoxicological data are available. Conduct in silico assessments (e.g., QSAR models) to predict biodegradation or bioaccumulation potential until experimental studies are performed .

How can researchers assess the biological activity of this compound and its derivatives?

Q. Basic Research Focus

- Enzyme Inhibition : Screen against kinases or hydrolases using fluorometric assays. Pyrazole-carboxylates often target ATP-binding pockets .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Focus

For structure-activity relationship (SAR) studies, synthesize analogs with substituent variations (e.g., replacing methyl with trifluoromethyl groups) and compare IC50 values . Molecular docking (e.g., AutoDock Vina) can predict binding modes to enzymes like COX-2 .

How should contradictory data on stability and decomposition be resolved?

Basic Research Focus

The compound is stable under recommended storage (room temperature, inert atmosphere). However, decomposition products like hydrogen chloride may form at >150°C . Validate stability via accelerated aging studies (40°C/75% RH for 6 months) and HPLC monitoring.

Advanced Research Focus

Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Computational models (e.g., DFT) can predict thermal degradation pathways .

What strategies are recommended for computational modeling of its reactivity?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism (e.g., keto-enol equilibria) .

- MD Simulations : Simulate solvent interactions (e.g., water, DMSO) to assess solubility and aggregation tendencies .

How can derivatives be synthesized to explore structure-activity relationships (SAR)?

Q. Advanced Research Focus

- Click Chemistry : Introduce triazole moieties via CuAAC using azide precursors (e.g., ethyl 5-azido-1H-pyrazole-4-carboxylate) .

- Ester Hydrolysis : Convert the ethyl ester to carboxylic acid under basic conditions (e.g., NaOH/EtOH) for salt formation .

How can environmental impact be assessed given limited ecotoxicological data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.